Technical Profile: 5-Chloro-2-methylbenzimidazole (CAS 2818-69-1)
Technical Profile: 5-Chloro-2-methylbenzimidazole (CAS 2818-69-1)
[1][2]
Executive Summary
5-Chloro-2-methylbenzimidazole (CAS 2818-69-1) is a halogenated heterocyclic scaffold critical to the synthesis of bioactive pharmaceuticals and advanced materials.[1] Functioning primarily as a versatile intermediate, it serves as a precursor for anthelmintic agents (benzimidazole carbamates), antifungal drugs, and corrosion inhibitors. Its structural value lies in the 5-position chlorine atom, which offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), and the 2-methyl group, which provides steric definition and metabolic stability compared to the unsubstituted parent compound.
This guide details the physicochemical properties, validated synthesis protocols, structural dynamics (tautomerism), and safety standards required for high-integrity research and development.
Physicochemical Specifications
The following data aggregates experimental values from standard industrial certificates of analysis (CoA) and peer-reviewed literature.
| Property | Value / Description | Source |
| CAS Number | 2818-69-1 | Chemical Abstracts Service |
| IUPAC Name | 5-Chloro-2-methyl-1H-benzimidazole | PubChem |
| Molecular Formula | C₈H₇ClN₂ | -- |
| Molecular Weight | 166.61 g/mol | -- |
| Appearance | White to light yellow/orange crystalline powder | TCI Chemicals [1] |
| Melting Point | 205.0 – 211.0 °C | TCI Chemicals [1] |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Insoluble in Water | -- |
| pKa (Estimated) | ~5.8 (Pyridinic N), ~12.3 (Pyrrolic NH) | Inferred from Benzimidazole scaffold |
| Acidity/Basicity | Amphoteric (Acts as both weak acid and weak base) | -- |
Structural Dynamics: Tautomerism
A critical feature of 5-chloro-2-methylbenzimidazole is its annular tautomerism.[1] In solution, the proton on the pyrrolic nitrogen (N1) rapidly exchanges with the pyridinic nitrogen (N3).[2] Consequently, the 5-chloro and 6-chloro isomers exist in dynamic equilibrium.[1]
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Solid State: Fixed tautomer (often stabilized by crystal packing forces).[1]
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Solution (NMR): Signals often appear averaged or broadened depending on solvent and temperature. In symmetrical environments, the 5- and 6-positions may appear equivalent.[1]
Figure 1: Annular tautomerism between the 5-chloro and 6-chloro isomers.[1] In solution, these species interconvert rapidly, often complicating NMR assignment.
Synthesis Protocol: Acid-Catalyzed Condensation[2]
The most robust "field-proven" method for synthesizing CAS 2818-69-1 is the Phillips condensation of 4-chloro-1,2-phenylenediamine with acetic acid.[1] This protocol is preferred for its high atom economy and ease of purification.[1]
Reagents
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Precursor: 4-Chloro-1,2-phenylenediamine (1.0 eq)[1]
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Reagent/Solvent: Glacial Acetic Acid (Excess or as solvent)
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Catalyst: 4N Hydrochloric Acid (HCl)
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Neutralizer: Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)
Step-by-Step Methodology
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Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1,2-phenylenediamine (e.g., 14.2 g, 0.1 mol) in 4N HCl (100 mL).
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Addition: Add Glacial Acetic Acid (8.5 mL, 0.15 mol) to the solution. Note: Acetic acid acts as the C2-methyl source.[1]
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Reflux (Cyclization): Heat the reaction mixture to reflux (~100–110 °C) for 4–6 hours.
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Quenching: Cool the mixture to room temperature (20–25 °C).
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Precipitation: Slowly add concentrated Ammonium Hydroxide (NH₄OH) dropwise with vigorous stirring until the pH reaches ~8–9. The product will precipitate as a solid.[1]
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Filtration: Filter the crude solid using a Buchner funnel and wash with copious amounts of cold water to remove residual acid and ammonium salts.[1]
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Purification: Recrystallize the crude solid from Ethanol/Water or Methanol.[1]
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Drying: Dry under vacuum at 60 °C for 12 hours.
Expected Yield: 80–85% Purity: >98% (HPLC)
Figure 2: Process flow diagram for the acid-catalyzed synthesis of 5-chloro-2-methylbenzimidazole.
Analytical Characterization
Validating the identity of CAS 2818-69-1 requires specific spectroscopic signatures.[1] Due to tautomerism, spectra should be interpreted with the understanding that the 5- and 6-positions may average out.[1]
¹H NMR (400 MHz, DMSO-d₆)
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δ 12.40 (s, 1H): Broad singlet, NH proton (Exchangeable with D₂O).
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δ 7.55 (d, J=2.0 Hz, 1H): Aromatic proton at C4 (Ortho to Cl, Meta to N).
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δ 7.50 (d, J=8.5 Hz, 1H): Aromatic proton at C7 (Ortho to N).
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δ 7.15 (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C6 (Ortho to Cl).
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δ 2.52 (s, 3H): Methyl group at C2.[1]
Mass Spectrometry (ESI-MS)
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m/z: 167.0 [M+H]⁺ (Base peak).
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Isotope Pattern: A characteristic ~3:1 ratio for M+H (167) and M+H+2 (169) confirms the presence of one Chlorine atom.
Functional Applications
Medicinal Chemistry
The 5-chloro-2-methylbenzimidazole scaffold is a privileged structure in drug discovery [2].[1]
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Anthelmintics: It serves as a precursor to triclabendazole and other benzimidazole carbamates.[1] The 5-chloro substitution increases lipophilicity (LogP), enhancing penetration through parasite cuticles.[1]
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Anticancer: Derivatives functionalized at the N1 position have shown cytotoxicity against lung and breast cancer cell lines by inhibiting tubulin polymerization.[1]
Material Science
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Corrosion Inhibition: Like many benzimidazoles, this compound adsorbs onto copper and mild steel surfaces. The nitrogen lone pairs and the pi-electron system facilitate chemisorption, forming a protective film that prevents acid corrosion in industrial cleaning processes.
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
Precautionary Measures:
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PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat.
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Inhalation: Handle in a fume hood to avoid dust inhalation.[1]
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First Aid (Eyes): Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do.[1][3] Immediately call a Poison Center.[1]
References
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TCI Chemicals. (n.d.).[1] Product Specification: 5-Chloro-2-methylbenzimidazole (CAS 2818-69-1).[4][1] Retrieved from
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Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956.[1]
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PubChem. (n.d.).[1] Compound Summary for CID 76063: 5-Chloro-2-methylbenzimidazole. National Library of Medicine.[1] Retrieved from
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
